[4-[(4-Methoxyphenyl)methylideneamino]phenyl] 2,2-dimethylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[4-[(4-Methoxyphenyl)methylideneamino]phenyl] 2,2-dimethylpropanoate” is a chemical compound. It’s related to a class of compounds synthesized via the Schiff bases reduction route . These compounds are important starting materials for the synthesis of many other compounds such as azo dyes and dithiocarbamate .
Synthesis Analysis
The synthesis of these compounds involves the alkylation of primary amines and ammonia, reduction of nitriles and amides in the presence of catalysts such as LiAlH4 and NaBH4, tin, or iron . NaBH4 is a powerful reducing agent used for the reduction of different functional groups .Molecular Structure Analysis
The molecular structure of this compound consists of asymmetric units of C16H20N2O and C14H15NO2 in orthorhombic and monoclinic crystal systems, respectively . The molecular structures of the compounds are stabilized by secondary intermolecular interactions .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include N-alkylation of primary amines and ammonia, reduction of nitriles and amides . NaBH4 is a powerful reducing agent that has been used for the reduction of different functional groups .Scientific Research Applications
Molecular Synthesis and Structural Analysis
Research has led to the development of various compounds through molecular synthesis routes that involve components structurally related to [4-[(4-Methoxyphenyl)methylideneamino]phenyl] 2,2-dimethylpropanoate. For instance, compounds synthesized via Schiff bases reduction route have been analyzed for their molecular structures, showcasing the importance of such molecules in the synthesis of azo dyes and dithiocarbamate, highlighting their foundational role in developing materials with potential applications in dyes and therapeutics (Ajibade & Andrew, 2021).
Photophysical and Photochemical Properties
Studies on the photochemical behavior of trans-4-(N-arylamino)stilbene derivatives, which are structurally similar to the compound , have revealed significant insights into the effects of substituents on their photophysical properties. These findings are pivotal for understanding the photostability and photoactivation processes of organic compounds, which can be crucial for developing new photodynamic therapy drugs and photosensitive materials (Yang et al., 2004).
Liquid Crystalline Properties
The synthesis and investigation of Schiff base ester liquid crystal compounds, including those with arylideneamino phenyl groups, have expanded the understanding of mesophase formation and stability. Such research provides insights into the design and development of liquid crystal displays (LCDs) and other devices that rely on the unique optical properties of liquid crystals for functionality (Hagar et al., 2019).
Antimicrobial and Antiviral Applications
The synthesis and characterization of compounds derived from [4-[(4-Methoxyphenyl)methylideneamino]phenyl] 2,2-dimethylpropanoate have been explored for their antimicrobial activities. Such studies are foundational for the development of new antimicrobial agents that can be used to combat resistant bacterial and fungal strains, contributing to the field of medicinal chemistry and pharmaceuticals (Obasi et al., 2016).
Future Directions
The compounds synthesized via the Schiff bases reduction route, including “[4-[(4-Methoxyphenyl)methylideneamino]phenyl] 2,2-dimethylpropanoate”, are important starting materials for the synthesis of many compounds such as azo dyes and dithiocarbamate . This suggests potential future directions in the synthesis of these and related compounds.
properties
IUPAC Name |
[4-[(4-methoxyphenyl)methylideneamino]phenyl] 2,2-dimethylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-19(2,3)18(21)23-17-11-7-15(8-12-17)20-13-14-5-9-16(22-4)10-6-14/h5-13H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PECKCKSCGNVGAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[(4-Methoxyphenyl)methylideneamino]phenyl] 2,2-dimethylpropanoate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.